1-Iodo-2-(3-methyl-butyl)-benzene

Description

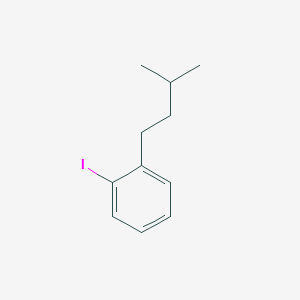

1-Iodo-2-(3-methyl-butyl)-benzene is an ortho-substituted iodoarene featuring a benzene ring with an iodine atom at position 1 and a branched 3-methyl-butyl group at position 2. The 3-methyl-butyl substituent likely corresponds to a -(CH₂)₂CH(CH₃) chain, though the exact structural confirmation requires further spectroscopic validation. This compound is hypothesized to serve as a precursor in cross-coupling reactions, leveraging the iodine atom’s reactivity in metal-catalyzed transformations . Its alkyl substituent may influence electronic and steric properties, distinguishing it from other iodoarenes with electron-withdrawing or aromatic substituents.

Properties

CAS No. |

869658-61-7 |

|---|---|

Molecular Formula |

C11H15I |

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-iodo-2-(3-methylbutyl)benzene |

InChI |

InChI=1S/C11H15I/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

AVUBIGJOVYTJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

1-Iodo-2-(trifluoromethyl)benzene (C₇H₄F₃I)

- Substituent : Strongly electron-withdrawing trifluoromethyl (-CF₃) group.

- Impact : Reduces electron density at the iodine site, enhancing its susceptibility to nucleophilic substitution. The -CF₃ group directs electrophilic reactions to the para position due to its meta-directing nature .

- Applications : Used in redox-catalyzed nucleophilic substitutions (e.g., with imidazole derivatives) .

1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene

- Substituent : Ether-linked 3-methylbut-2-enyl group (electron-donating).

- The alkene moiety offers sites for further functionalization (e.g., cyclization or oxidation) .

- Synthesis: Produced via Williamson ether synthesis (62% yield) using 2-iodophenol and 1-bromo-3-methylbut-2-ene under reflux with K₂CO₃ .

1-Iodo-2-(propan-2-yloxy)benzene (C₉H₁₁IO)

- Substituent : Isopropyl ether (-OCH(CH₃)₂), a moderate electron-donating group.

- Impact: Enhances solubility in non-polar solvents due to the bulky alkyl group. NMR data (δ 1.76–1.80 ppm for methyl groups) align with steric shielding effects .

1-Iodo-3,4-methylenedioxybenzene

- Substituent : Methylenedioxy ring (-O-CH₂-O-), creating a fused dioxole structure.

- Impact : The electron-rich dioxole ring directs reactivity toward electrophilic substitution at specific positions, useful in synthesizing bioactive molecules (e.g., benzodioxole derivatives) .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.